molecular formula C7H4Cl2O4S B1455829 3-Chloro-4-(chlorosulfonyl)benzoic acid CAS No. 29872-68-2

3-Chloro-4-(chlorosulfonyl)benzoic acid

Cat. No. B1455829
CAS RN: 29872-68-2
M. Wt: 255.07 g/mol
InChI Key: XHFNLMKGUSRXQF-UHFFFAOYSA-N
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Description

3-Chloro-4-(chlorosulfonyl)benzoic acid is a chemical reagent used in various applications. It is used in catalyzing living radical polymerizations and in the preparation of polymer-bound transfer hydrogenation catalysts . It also participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .


Synthesis Analysis

The synthesis of 3-Chloro-4-(chlorosulfonyl)benzoic acid involves the use of p-toluenesulfonyl chloride and chromium (VI) oxide in acetic anhydride and acetic acid . The reaction mixture is heated to 40°C for 2 hours .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-(chlorosulfonyl)benzoic acid is C7H4Cl2O4S . Its average mass is 255.075 Da and its monoisotopic mass is 253.920731 Da .


Chemical Reactions Analysis

3-Chloro-4-(chlorosulfonyl)benzoic acid is a sulfonyl halide that participates in various chemical reactions. It is used as a reagent in the sulfonation of γ-cyclodextrin .


Physical And Chemical Properties Analysis

3-Chloro-4-(chlorosulfonyl)benzoic acid has a density of 1.7±0.1 g/cm3 . Its boiling point is 432.4±35.0 °C at 760 mmHg . The compound has a molar refractivity of 51.5±0.4 cm3 .

Scientific Research Applications

Photodecomposition Studies

3-Chloro-4-(chlorosulfonyl)benzoic acid and its derivatives have been investigated in the context of photodecomposition. Research has shown that ultraviolet irradiation of chlorobenzoic acids in aqueous solutions can lead to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. This is significant in understanding the environmental impact and degradation processes of such compounds (Crosby & Leitis, 1969).

Synthesis and Biological Activity

The compound has been used in the synthesis of various derivatives with potential biological activities. One study demonstrated the condensation of 4-(chlorosulfonyl) benzoic acid with diethyl amine, leading to a series of compounds that were screened for biological activity (Havaldar & Khatri, 2006).

Thermodynamic Studies

In pharmaceutical research, benzoic acid and chlorobenzoic acids, including 3-chloro-4-(chlorosulfonyl)benzoic acid, serve as model compounds. Their thermodynamic phase behavior in mixtures with water and organic solvents is crucial for process design in drug development (Reschke et al., 2016).

Plant Growth Regulation

Studies have also explored the physiological activity of chloro- and methyl-substituted benzoic acids, including 3-chloro-4-(chlorosulfonyl)benzoic acid, in plant growth regulation. This research is significant for understanding how such compounds influence plant development and growth (Pybus et al., 1959).

Water Purification Research

The compound has been part of studies in water purification. Research involving the photodecomposition of chlorophenols, including derivatives of 3-chloro-4-(chlorosulfonyl)benzoic acid, in the presence of titanium dioxide under UV light, has implications for environmental cleanup and water treatment technologies (Matthews, 1990).

Safety And Hazards

3-Chloro-4-(chlorosulfonyl)benzoic acid is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Contact with water liberates toxic gas .

properties

IUPAC Name

3-chloro-4-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFNLMKGUSRXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(chlorosulfonyl)benzoic acid

CAS RN

29872-68-2
Record name 3-chloro-4-(chlorosulfonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NM Shukla, M Chan, FS Lao, PJ Chu… - Bioorganic & medicinal …, 2021 - Elsevier
In the face of emerging infectious diseases, there remains an unmet need for vaccine development where adjuvants that enhance immune responses to pathogenic antigens are highly …
Number of citations: 3 www.sciencedirect.com
MK Mann, CA Zepeda-Velázquez, HG Alvarez, A Dong… - bioRxiv, 2021 - biorxiv.org
USP5 is a deubiquitinase that has been implicated in a range of diseases, including cancer, but no USP5-targeting chemical probe has been reported to date. Here, we present the …
Number of citations: 3 www.biorxiv.org
MK Mann, CA Zepeda-Velázquez… - Journal of medicinal …, 2021 - ACS Publications
USP5 is a deubiquitinase that has been implicated in a range of diseases, including cancer, but no USP5-targeting chemical probe has been reported to date. Here, we present the …
Number of citations: 7 pubs.acs.org

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